molecular formula C19H16N6O4 B11188224 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B11188224
M. Wt: 392.4 g/mol
InChI Key: SLTWFNIXYKBUQC-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halogenated compounds for substitution reactions). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .

Scientific Research Applications

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N6O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C19H16N6O4/c1-11-6-8-12(9-7-11)17-21-19-22-18(27)15(24(19)23-17)10-16(26)20-13-4-2-3-5-14(13)25(28)29/h2-9,15H,10H2,1H3,(H,20,26)(H,21,22,23,27)

InChI Key

SLTWFNIXYKBUQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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